Bis(4-cyclopropylphenyl)borinic acid
Description
Bis(4-cyclopropylphenyl)borinic acid is a borinic acid derivative with the structural formula (4-cyclopropylphenyl)₂B(OH). Borinic acids (R₂B(OH)) are characterized by two organic substituents bonded to a boron atom, distinguishing them from boronic acids (RB(OH)₂) and triarylboranes (BR₃) . The 4-cyclopropylphenyl substituents introduce steric bulk and electronic modulation due to the cyclopropyl group’s strained, conjugated structure.
Properties
IUPAC Name |
bis(4-cyclopropylphenyl)borinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO/c20-19(17-9-5-15(6-10-17)13-1-2-13)18-11-7-16(8-12-18)14-3-4-14/h5-14,20H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBBCHDHQSLHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC2)(C3=CC=C(C=C3)C4CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Boronation
The reaction of 4-cyclopropylphenylmagnesium bromide with boron precursors represents a direct route to bis(4-cyclopropylphenyl)borinic acid. In this method, two equivalents of the Grignard reagent react with a trialkyl borate ester, followed by acidic hydrolysis to yield the borinic acid. For example, using trimethyl borate as the boron source:
where -cyclopropylphenyl. This method mirrors the synthesis of cyclopropylboronic acid via Grignard intermediates. Key challenges include preventing premature hydrolysis and minimizing self-coupling of the aryl Grignard reagent. Maintaining temperatures below and using anhydrous tetrahydrofuran (THF) as the solvent improves yields.
Lithiation-Based Strategies
Lithium-halogen exchange followed by boronylation offers an alternative pathway. 4-Bromocyclopropane is treated with n-butyllithium at to generate 4-cyclopropylphenyllithium, which is then reacted with a borate ester:
This approach, adapted from cyclopropyl lithium syntheses, achieves yields exceeding 90% when using triisopropyl borate and rigorous temperature control ( to ). The use of hexanes or THF as solvents ensures solubility of intermediates.
Borate Ester Hydrolysis and Acidic Workup
Stepwise Boronylation and Purification
Intermediate borate esters (e.g., this compound methyl ester) are hydrolyzed under acidic conditions. For instance, hydrochloric acid (1M) adjusts the pH to 3–4, selectively protonating the boronate ester while avoiding decomposition of the cyclopropane rings. Post-hydrolysis, the product is extracted with methyl tert-butyl ether (MTBE) and purified via crystallization from isopropyl ether and petroleum ether, yielding a white solid with >97% purity (by -NMR).
Solvent and Temperature Optimization
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Reaction Solvent | Anhydrous THF | Enhances reagent solubility |
| Hydrolysis pH | 3–4 | Prevents boron decomposition |
| Crystallization Solvent | Isopropyl ether:Sherwood oil (1:2) | Reduces impurities by 90% |
Cross-Coupling and Catalytic Methods
Suzuki-Miyaura Coupling Adaptations
While traditionally used for C–C bond formation, Suzuki-Miyaura conditions can be modified to synthesize borinic acids. A palladium-catalyzed coupling between 4-cyclopropylphenylboronic acid and a boron electrophile (e.g., ) may yield the target compound. However, this route remains speculative due to limited literature on borinic acid synthesis via cross-coupling.
Diboration Reactions
Symmetrical diboration of 1,4-diiodocyclopropane with bis(pinacolato)diboron () in the presence of a platinum catalyst (e.g., ) could theoretically produce this compound after oxidative workup. This method, however, requires further validation for cyclopropane-containing substrates.
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
The strain inherent to cyclopropane rings makes them prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:
Byproduct Formation
Self-coupling of 4-cyclopropylphenyl Grignard or lithium reagents generates biphenyl derivatives, reducing yields. Stoichiometric control (2:1 Grignard-to-borate ratio) and slow reagent addition minimize this side reaction.
Analytical Characterization
Critical quality control metrics for this compound include:
Scientific Research Applications
Synthetic Applications
1.1 Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of bis(4-cyclopropylphenyl)borinic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis. The compound facilitates the transfer of organic groups to a palladium catalyst, enabling the construction of complex molecular architectures with high precision.
1.2 Catalysis in Organic Synthesis
Beyond its role in cross-coupling, this compound has been explored as a catalyst for various organic transformations. It has been shown to efficiently catalyze reactions involving alkenes and other substrates, enhancing reaction rates and selectivity .
Biological Applications
2.1 Enzyme Inhibition
Research indicates that boronic acids can interact with biological molecules such as proteins and enzymes. This compound may inhibit specific enzyme activities by forming stable complexes with active site residues, which can be beneficial in drug design .
2.2 Therapeutic Potential
The compound's ability to modulate biological pathways suggests potential therapeutic applications. For example, its interaction with serine proteases has been noted, indicating possible uses in developing inhibitors for diseases where these enzymes play a critical role .
Industrial Applications
3.1 Material Science
In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components. Its incorporation into polymer matrices can enhance material properties such as thermal stability and electrical conductivity due to the introduction of boron atoms .
3.2 Optoelectronic Devices
Borinic acids and their derivatives are being studied for applications in optoelectronics, including organic light-emitting diodes (OLEDs). The unique electronic properties of this compound make it a candidate for improving the efficiency and performance of these devices .
Case Studies
Mechanism of Action
The mechanism by which Bis(4-cyclopropylphenyl)borinic acid exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of organic groups to a palladium catalyst, enabling the formation of new carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Other Borinic Acids
a. Bis(pentafluorophenyl)borinic Acid
- Structure : Two pentafluorophenyl (C₆F₅) groups.
- Electronic Effects : Strong electron-withdrawing fluorine substituents enhance Lewis acidity compared to cyclopropyl groups.
- Stability : Exhibits bench-top stability and avoids stringent dry conditions, making it practical for hydrosilylation catalysis .
- Applications : Preferred for reactions requiring strong Lewis acidity, such as carbonyl activation .
b. Bis(4-methoxynaphthalen-1-yl)borinic Acid (BB-4906)
- Structure : Bulky methoxynaphthyl groups.
- Steric Effects : Increased steric hindrance may reduce reactivity but improve selectivity in catalysis.
- Applications : Suitable for niche transformations where steric control is critical .
Key Differences :
*Assumed based on structural similarity to stable borinic acids in .
Comparison with Boronic Acids
a. (4-Cyclopropylphenyl)boronic Acid
- Structure : Single 4-cyclopropylphenyl group (RB(OH)₂).
- Reactivity : Slower oxidation kinetics with H₂O₂ compared to borinic acids .
- Applications : Intermediate in Suzuki-Miyaura couplings; less suited for rapid-response sensing .
b. (4-(Dimethylcarbamoyl)phenyl)boronic Acid
- Structure : Electron-withdrawing carbamoyl group.
- Solubility : Higher polarity due to the amide moiety, enhancing aqueous compatibility .
Key Differences :
Calculated from structural formula; *Derived from C₉H₁₁BO₂ .
Comparison with Triarylboranes (e.g., B(C₆F₅)₃)
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Bis(4-cyclopropylphenyl)borinic acid, and how can high purity be achieved?
- Methodological Answer : The synthesis typically involves transmetallation or Miyaura borylation, using precursors like 4-cyclopropylphenyl halides. For purity >97%, chromatographic purification (e.g., silica gel column) or recrystallization in aprotic solvents (e.g., toluene/hexane) is advised. Monitor reaction progress via TLC or HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what are common analytical challenges?
- Methodological Answer : Use NMR to confirm borinic acid structure (expected δ ~30-40 ppm) and NMR to verify cyclopropyl substituents. FT-IR can identify B-O stretches (~1350 cm). Pitfalls include moisture-induced degradation during analysis; ensure anhydrous conditions and degassed solvents .
Q. How should this compound be stored to prevent decomposition?
- Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in flame-sealed ampoules or desiccated containers. Avoid exposure to moisture, oxygen, or light. Pre-dry storage vials at 120°C before use to eliminate trace water .
Advanced Research Questions
Q. How do steric effects from cyclopropyl groups influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The cyclopropyl group’s rigidity may hinder boron’s coordination to palladium catalysts. To mitigate steric hindrance, optimize ligand choice (e.g., SPhos) and reaction temperature (80-100°C). Compare kinetics with less hindered analogs (e.g., 4-methylphenyl derivatives) to isolate steric contributions .
Q. What experimental design strategies resolve contradictions in reaction yields across solvent systems for this compound-mediated transformations?
- Methodological Answer : Apply a factorial design to test variables (solvent polarity, base strength, temperature). For example, a 2 design evaluating THF vs. dioxane, KCO vs. CsCO, and 60°C vs. 90°C. Use ANOVA to identify significant interactions and optimize conditions .
Q. Can computational modeling predict the catalytic activity of this compound in asymmetric catalysis?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map boron’s Lewis acidity and cyclopropyl ring strain. Correlate computed Fukui indices with experimental turnover numbers in ketone reductions. Validate using kinetic isotopic effect studies .
Q. How can intermediates derived from this compound be stabilized in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
